5-bromo-N-(pyridin-2-yl)thiazol-2-amine
Overview
Description
“5-bromo-N-(pyridin-2-yl)thiazol-2-amine” is a compound that has been studied for its potential as an anticancer drug . It is a derivative of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine, which has been found to be a highly potent and selective inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4 and CDK6) . These kinases regulate the entry into the S phase of the cell cycle, making them valid targets for anticancer drug discovery .
Synthesis Analysis
The synthesis of this compound involves complex chemical reactions. While specific synthesis methods for “5-bromo-N-(pyridin-2-yl)thiazol-2-amine” were not found, similar compounds have been synthesized through various methods .Molecular Structure Analysis
The molecular structure of “5-bromo-N-(pyridin-2-yl)thiazol-2-amine” can be analyzed using techniques such as 1H NMR and 13C NMR . These techniques provide information about the hydrogen and carbon atoms in the molecule, respectively.Chemical Reactions Analysis
The chemical reactions involving “5-bromo-N-(pyridin-2-yl)thiazol-2-amine” are complex and involve multiple steps . The compound can undergo various types of reactions, including nucleophilic and electrophilic substitutions.Physical And Chemical Properties Analysis
The physical and chemical properties of “5-bromo-N-(pyridin-2-yl)thiazol-2-amine” can be determined using various techniques. For example, its melting point can be determined using differential scanning calorimetry . Its solubility can be determined using solubility tests in various solvents.Scientific Research Applications
Dynamic Tautomerism and Divalent N(I) Character
5-bromo-N-(pyridin-2-yl)thiazol-2-amine demonstrates dynamic tautomerism and divalent N(I) character. Quantum chemical analysis reveals six isomeric structures with relative energy differences, showcasing electron donating properties and protonation energy characteristics in this compound class (Bhatia, Malkhede, & Bharatam, 2013).
Protonation Sites and Hydrogen Bonding
This compound has been used to study protonation sites and hydrogen bonding patterns in mono-hydrobromide salts. Different protonation sites lead to varied intermolecular hydrogen bonding networks, contributing to the understanding of molecular interactions (Böck et al., 2021).
Structural Characterization in Polymorphs
The compound serves in the structural characterization of polymorphs and derived 2-aminothiazoles. It helps in analyzing hydrogen-bonded structures and molecular conformations in various crystal systems (Böck et al., 2020).
Antimicrobial Activities
It's a precursor in synthesizing compounds with potential antimicrobial activities. The reactions involving this compound have been studied for their antimicrobial properties, contributing to medicinal chemistry research (Bayrak et al., 2009).
Oxidative C–H Functionalization
This chemical unit is involved in the synthesis of biologically potent derivatives through oxidative C–H bond formation strategies, contributing to greener and metal-free synthesis approaches (Mariappan et al., 2016).
Anticancer Evaluation
5-bromo-N-(pyridin-2-yl)thiazol-2-amine derivatives have been synthesized and evaluated for their anticancer activities, offering insights into the development of new cancer therapies (Abdo & Kamel, 2015).
Novel Syntheses and Structural Studies
The compound aids in exploring new synthetic routes and structural studies of various heterocyclic compounds, enriching the field of organic chemistry and material science (Bakavoli, Nikpour, & Rahimizadeh, 2006).
Quantum Mechanical Investigations
It has been used in density functional theory (DFT) studies and quantum mechanical investigations to understand molecular interactions and reaction pathways in novel pyridine derivatives (Ahmad et al., 2017).
Future Directions
properties
IUPAC Name |
5-bromo-N-pyridin-2-yl-1,3-thiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3S/c9-6-5-11-8(13-6)12-7-3-1-2-4-10-7/h1-5H,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZNOXZQMWMMJMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC2=NC=C(S2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60416183 | |
Record name | 5-bromo-N-(pyridin-2-yl)thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60416183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(pyridin-2-yl)thiazol-2-amine | |
CAS RN |
54670-78-9 | |
Record name | 5-bromo-N-(pyridin-2-yl)thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60416183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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